Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate
Description
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate is a bicyclic amine derivative featuring a four-membered azetidine ring core. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the azetidine nitrogen, while the 3-position is substituted with a cyclopentylamino group. This compound is structurally significant in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly in kinase inhibitors and peptide mimetics. Its synthesis often involves multi-step reactions, such as reductive amination or palladium-catalyzed cross-coupling, to install the cyclopentylamine substituent (see ).
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)14-10-6-4-5-7-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
IQEURQAFZJIDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azetidine-based tert-butyl carboxylates arises from variations in substituents at the 3-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Diversity: The cyclopentylamino group in the target compound enhances steric bulk and lipophilicity, making it suitable for targeting hydrophobic enzyme pockets (e.g., kinases). Oxo and hydroxyethyl substituents (e.g., in tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) introduce polar or reactive handles for further functionalization, such as oxime formation or ester hydrolysis.
Synthetic Flexibility: Aminomethyl derivatives (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) are pivotal in peptide coupling reactions, while isopropylamino analogs enable stereoselective catalysis (e.g., Ni-catalyzed carboboration). Chlorobutanoylamino groups facilitate nucleophilic displacement reactions, as seen in the synthesis of heterocyclic scaffolds.
Physicochemical Properties: Lipophilicity increases with alkyl or aryl substituents (e.g., cyclopentylamino), whereas polar groups (e.g., hydroxyethyl) improve aqueous solubility. For instance, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate has a predicted density of 1.092 g/cm³ and pKa of 15.05, indicating moderate basicity.
Applications in Drug Discovery: The Boc-protected azetidine core is a versatile intermediate. For example, tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate (from ) is a key precursor in kinase inhibitor synthesis.
Biological Activity
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a cyclopentylamino group and a carboxylate functional group. This unique structure contributes to its biological activities.
Potential Therapeutic Applications
The compound's structure suggests possible interactions with biological macromolecules, which could lead to various therapeutic applications. Its similarity to other bioactive compounds hints at potential roles in:
- Drug Development : As a lead compound in drug discovery efforts targeting specific diseases.
- Biological Research : Investigating its effects on cellular processes and interactions with receptors or enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the uniqueness of this compound. Below is a table summarizing key features of similar compounds:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 3-(methylamino)azetidine-1-carboxylate | Methyl group instead of cyclopentyl |
| Tert-butyl 3-(phenylamino)azetidine-1-carboxylate | Phenyl substitution providing different electronic properties |
| Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | Pyrrolidin ring offers distinct steric and electronic characteristics |
This comparison illustrates how substituents influence the chemical behavior and potential applications of these compounds.
While detailed studies on the specific mechanism of action for this compound are lacking, it is hypothesized that its interaction with specific molecular targets could modulate biological pathways. This modulation may lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
